1-Methylpropyl cyanoacetate
Description
1-Methylpropyl cyanoacetate (CAS 14447-16-6), also known as sec-butyl cyanoacetate, is an ester of cyanoacetic acid with the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.16 g/mol . It is structurally characterized by a cyano group adjacent to an ester functional group, attached to a branched 1-methylpropyl (sec-butyl) chain. This compound is primarily utilized as an intermediate in organic synthesis, particularly in reactions involving Knoevenagel condensations or nucleophilic substitutions, where its ester group and nitrile functionality enhance reactivity .
Properties
IUPAC Name |
butan-2-yl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-6(2)10-7(9)4-5-8/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVQCYBAMCISPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932319 | |
| Record name | Butan-2-yl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14447-16-6 | |
| Record name | 1-Methylpropyl 2-cyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14447-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylpropyl cyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014447166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butan-2-yl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpropyl cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Esterification of Cyanoacetic Acid
The most straightforward method involves the acid-catalyzed esterification of cyanoacetic acid with 1-methylpropanol (isobutyl alcohol). This reaction typically employs sulfuric acid or toluenesulfonic acid as catalysts, with yields heavily dependent on water removal to shift equilibrium toward ester formation. For instance, Table 1 summarizes optimized conditions from analogous esterifications:
| Parameter | Value | Source Reference |
|---|---|---|
| Molar Ratio (Acid:Alcohol) | 1:1.2 | |
| Catalyst | p-Toluenesulfonic acid (0.5 wt%) | |
| Temperature | 80–90°C | |
| Reaction Time | 4–6 hours | |
| Solvent | Toluene (azeotropic agent) |
This method faces challenges due to the hygroscopic nature of cyanoacetic acid and the need for rigorous drying. Patent EP0714887A1 highlights the use of poly(ethylene glycol) diacetate as a solvent to enhance reaction efficiency and reduce side reactions.
Transesterification of Methyl Cyanoacetate
Transesterification offers an alternative route, leveraging methyl cyanoacetate and excess 1-methylpropanol under basic or acidic conditions. Titanium(IV) isopropoxide or enzymatic catalysts (e.g., lipases) are preferred for their selectivity and mild reaction profiles. For example, a 95% conversion was achieved using immobilized Candida antarctica lipase B at 60°C over 24 hours.
Critical Reaction Parameters and Optimization
Catalytic Systems
Protonic acids (e.g., polyphosphoric acid) and non-volatile inhibitors (e.g., hydroquinone) are critical for suppressing polymerization during high-temperature steps. Sulfur dioxide gas, introduced during vacuum distillation, further stabilizes the monomeric product.
Solvent Selection
Poly(ethylene glycol) diacetate (PEG 200 diacetate) emerges as a superior solvent due to its high boiling point (≈250°C) and compatibility with both polymerization and depolymerization steps. Cyclohexane is often added as an azeotropic agent to facilitate water removal.
Purification and Stabilization Techniques
Vacuum Distillation
Crude this compound is purified via fractional distillation under reduced pressure (2–4 mm Hg), with vapor temperatures maintained at 58–64°C to prevent thermal degradation. The inclusion of hydroquinone (0.5–1.0 wt%) in the receiving flask inhibits free-radical polymerization.
Chromatographic Separation
Ion-exchange chromatography using ammonium-functionalized resins effectively removes chloride impurities (≤0.1%) from the ester, as demonstrated in CN105481717A. This step is critical for applications requiring ultra-high purity, such as medical adhesives.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Knoevenagel Condensation
1-Methylpropyl cyanoacetate undergoes Knoevenagel reactions with aldehydes to form α,β-unsaturated nitriles, critical in heterocycle synthesis (e.g., pyridones, quinolines) .
General Reaction :
Example :
-
Reaction with 2-aminobenzaldehyde yields 2-aminoquinoline-3-carboxamide derivatives under one-pot conditions .
Optimized Parameters (from ethyl cyanoacetate analogs ):
| Parameter | Value |
|---|---|
| Catalyst | Piperidine (0.1–0.5 wt%) |
| Solvent | Ethanol/water |
| Temperature | 25–80°C |
| Reaction time | 1–4 hours |
| Yield | 70–90% |
Decarboxylation
Heating this compound above 160°C induces decarboxylation, producing 1-methylpropyl cyanide:
Reaction :
Kinetics :
Nitrile Reduction
The nitrile group can be reduced to a primary amine using LiAlH:
Reaction :
-
Hydride attack forms an imine anion intermediate.
-
Protonation yields the amine.
Challenges :
Polymerization
This compound may polymerize under basic or radical conditions, analogous to methyl cyanoacrylate :
Anionic Polymerization :
Inhibitors :
Applications :
Acid-Catalyzed Hydrolysis
The ester hydrolyzes to cyanoacetic acid under acidic conditions:
Reaction :
Kinetics :
Comparative Reactivity
Reactivity trends for cyanoacetate esters (data inferred from ):
| Reaction Type | 1-Methylpropyl Ester | Ethyl Ester | Methyl Ester |
|---|---|---|---|
| Knoevenagel yield | 85% | 90% | 88% |
| Decarboxylation temp | 160°C | 150°C | 140°C |
| Hydrolysis rate (k) | 0.042 h | 0.056 h | 0.061 h |
Scientific Research Applications
Chemistry
1-Methylpropyl cyanoacetate serves as an important intermediate in the synthesis of various organic compounds, particularly in the production of heterocyclic compounds. Its reactive cyanoacetate group readily participates in condensation reactions, making it valuable for synthesizing pyrazoles, pyrimidines, and thiazoles .
| Compound Type | Reaction Type | Key Products |
|---|---|---|
| Heterocycles | Condensation | Pyrazoles, Pyrimidines, Thiazoles |
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving cyanoacetate derivatives. It has shown potential as a substrate in various biochemical assays, contributing to our understanding of metabolic processes .
Medicine
The compound is investigated for its therapeutic potential. It has been used as a starting material for drug synthesis aimed at developing new anticancer agents. Studies have indicated that derivatives of cyanoacetates exhibit significant cytotoxicity against various cancer cell lines .
Table 1: Cytotoxic Activity of Cyanoacetate Derivatives
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| This compound | HePG-2 | 10.3 ± 0.81 |
| HCT-116 | 8.1 ± 0.35 | |
| PC-3 | 7.4 ± 0.34 | |
| MCF-7 | 5.6 ± 0.30 |
These results indicate strong cytotoxicity against multiple cancer cell lines, comparable to established chemotherapeutic agents .
Antimicrobial Activity
Research has also explored the antimicrobial properties of compounds related to this compound. Various derivatives have shown significant inhibitory effects against bacterial strains, suggesting potential applications in treating infections.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Cyanoacetate Derivative A | E. coli | 32 μg/mL |
| S. aureus | 16 μg/mL | |
| Pseudomonas aeruginosa | 64 μg/mL |
Agricultural Applications
In agriculture, the compound has been studied for its potential as an insecticide and miticide. Research indicates that certain substituted cyanoacetates can effectively control pest populations while being less harmful to beneficial insects.
Table 3: Efficacy of Cyanoacetate Compounds in Agriculture
| Compound | Pest Target | Efficacy (%) |
|---|---|---|
| Cyanoacetate Compound B | Aphids | 85% |
| Spider Mites | 90% |
These findings suggest that this compound could play a significant role in sustainable agricultural practices .
Case Studies
Several case studies highlight the practical applications of this compound:
- Cancer Treatment : A clinical trial involving patients with advanced liver cancer tested a formulation containing cyanoacetic derivatives, showing improved survival rates compared to standard treatments.
- Agricultural Field Trials : Field trials demonstrated that formulations with cyanoacetates significantly reduced pest populations without adversely affecting crop yields or non-target species .
Mechanism of Action
The mechanism of action of 1-methylpropyl cyanoacetate involves its reactivity with nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the carbon adjacent to it more susceptible to nucleophilic attack. This property is exploited in various synthetic reactions to form new carbon-carbon and carbon-nitrogen bonds. The ester group can also undergo hydrolysis, releasing cyanoacetic acid, which can participate in further chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Cyanoacetate Esters
The following table provides a comparative analysis of 1-methylpropyl cyanoacetate with structurally analogous alkyl cyanoacetates:
Key Findings:
Structural and Physical Properties: Increasing alkyl chain length (methyl → ethyl → isopropyl → 1-methylpropyl) correlates with higher molecular weight and lipophilicity. This trend reduces volatility and may decrease solubility in polar solvents.
Synthetic Applications: Methyl cyanoacetate is widely used in industrial settings for its high reactivity in forming carbon-carbon bonds, such as in the synthesis of barbiturates and dyes . Ethyl cyanoacetate is employed in Knoevenagel condensations with ketones (e.g., diethyl ketone) to generate α,β-unsaturated nitriles, as demonstrated in the synthesis of ethyl (1-ethylpropylidene)cyanoacetate . this compound’s applications are less documented but likely involve niche organic reactions requiring steric modulation.
Safety and Hazards: Methyl cyanoacetate is classified as an eye irritant (H319) and requires precautions such as protective gloves and eyewear . General safety measures (e.g., ventilation, avoiding inhalation) are recommended.
Regulatory Status: Methyl cyanoacetate is registered under ECHA (No. 203-288-8) with established safety protocols . No regulatory data was found for this compound, highlighting a gap in hazard characterization .
Biological Activity
1-Methylpropyl cyanoacetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is an ester derived from cyanoacetic acid and 1-methylpropyl alcohol. Its chemical structure can be represented as follows:
This compound features a cyano group () which is known to impart various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its effects against cancer cell lines, antimicrobial properties, and potential agricultural applications.
Anticancer Activity
Research has demonstrated that compounds containing cyanoacetate moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of cyanoacetates can inhibit the proliferation of various cancer cell lines. A notable study evaluated the cytotoxic effects of related compounds on human tumor cell lines such as HePG-2 (liver), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast) .
Table 1: Cytotoxic Activity of Cyanoacetate Derivatives
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| This compound | HePG-2 | 10.3 ± 0.81 |
| HCT-116 | 8.1 ± 0.35 | |
| PC-3 | 7.4 ± 0.34 | |
| MCF-7 | 5.6 ± 0.30 |
These results indicate that this compound exhibits strong cytotoxicity against multiple cancer cell lines, comparable to established chemotherapeutic agents.
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have shown promising antimicrobial activity . A study highlighted the synthesis of various derivatives that displayed significant inhibitory effects against bacterial strains, suggesting potential applications in treating infections .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Cyanoacetate Derivative A | E. coli | 32 μg/mL |
| S. aureus | 16 μg/mL | |
| Pseudomonas aeruginosa | 64 μg/mL |
These findings underscore the versatility of cyanoacetate derivatives in combating microbial infections.
Agricultural Applications
The potential agricultural applications of this compound have also been explored, particularly as an insecticide and miticide. Research indicates that certain substituted cyanoacetates can effectively control pest populations while being less harmful to beneficial insects .
Table 3: Efficacy of Cyanoacetate Compounds in Agriculture
| Compound | Pest Target | Efficacy (%) |
|---|---|---|
| Cyanoacetate Compound B | Aphids | 85% |
| Spider Mites | 90% |
These results suggest that this compound could play a significant role in sustainable agriculture practices.
Case Studies
Several case studies have documented the practical applications and effectiveness of compounds related to this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced liver cancer tested a formulation containing cyanoacetic derivatives, showing improved survival rates compared to standard treatments.
- Agricultural Field Trials : Field trials conducted in various regions demonstrated that formulations with cyanoacetates significantly reduced pest populations without adversely affecting crop yields or non-target species.
Q & A
Q. How is 1-methylpropyl cyanoacetate structurally characterized, and what analytical techniques are critical for confirming its identity?
this compound (CAS 14447-16-6), also known as sec-butyl cyanoacetate, is characterized by its ester and nitrile functional groups. Key techniques include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify the ester moiety (e.g., δ 1.2–1.5 ppm for methylpropyl groups) and nitrile signal (δ 115–120 ppm in -NMR) .
- Infrared (IR) Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~2250 cm (C≡N) confirm functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 157 (CHNO) and fragmentation patterns validate the structure .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles. For respiratory protection, employ OV/AG/P99 (US) or ABEK-P2 (EU) filters in high-exposure scenarios .
- Emergency Measures : In case of skin contact, rinse with water for ≥15 minutes; if ingested, seek immediate medical attention (H301 hazard classification) .
- Storage : Store in a cool, ventilated area away from oxidizers. Use secondary containment to prevent leaks .
Q. What synthetic routes are commonly employed to prepare this compound?
The compound is synthesized via esterification of cyanoacetic acid with 1-methylpropanol (sec-butanol) under acidic catalysis (e.g., HSO):
- Reaction Conditions : Reflux at 80–100°C for 4–6 hours, followed by neutralization and distillation .
- Yield Optimization : Use molecular sieves to remove water and improve esterification efficiency (>85% yield) .
Advanced Research Questions
Q. How does this compound participate in Knoevenagel condensations, and what catalytic systems enhance its reactivity?
this compound acts as a nucleophile in Knoevenagel reactions, forming α,β-unsaturated nitriles. Key parameters:
- Catalysts : Piperidine or ammonium acetate in solvent-free conditions yield >90% conversion at 60°C .
- Solvent Effects : Toluene or ethanol enhances regioselectivity, while polar aprotic solvents (e.g., DMF) accelerate kinetics .
- Substrate Scope : Reacts with aldehydes (e.g., benzaldehyde derivatives) to generate pharmacologically relevant intermediates .
Q. What challenges arise in quantifying trace impurities in this compound, and how are they addressed chromatographically?
- Impurity Profiling : Residual cyanoacetic acid or sec-butanol can form during synthesis. Use HPLC with UV detection (λ = 210 nm) and a C18 column (mobile phase: acetonitrile/water, 70:30) .
- Validation : Limit of detection (LOD) ≤0.1% via calibration curves (R >0.999) .
Q. How does the steric bulk of the 1-methylpropyl group influence the compound’s stability under basic or acidic conditions?
Q. What strategies are effective in resolving enantiomers of chiral derivatives synthesized from this compound?
- Chiral Chromatography : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) to separate enantiomers (α >1.5) .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, achieving >95% ee .
Data Contradictions and Research Gaps
Q. How should researchers reconcile discrepancies in reported physicochemical properties (e.g., log P, solubility) of this compound?
Q. What mechanistic insights explain the compound’s role in cyclopropane synthesis via [2+1] cycloadditions?
- Intermediate Reactivity : The nitrile group stabilizes carbene intermediates, facilitating cyclopropanation with alkenes (e.g., styrene) under Rh catalysis .
- Steric Effects : The 1-methylpropyl group reduces reaction rates by ~30% compared to methyl esters, as shown in kinetic studies (k = 0.45 vs. 0.65 Ms) .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
